N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide
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Overview
Description
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide: is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
The synthesis of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 2,5-dimethoxybenzoic acid hydrazide with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling with 4-methoxybenzoyl chloride: The oxadiazole intermediate is then reacted with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-purity reagents, controlling reaction temperature, and employing efficient purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials with desired properties.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer activities.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:
N-(2,5-dimethoxyphenyl)-2,5-difluorobenzenesulfonamide: This compound also contains a 2,5-dimethoxyphenyl group but differs in its functional groups and overall structure.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Another compound with a 2,5-dimethoxyphenyl group, but with different substituents and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-23-12-6-4-11(5-7-12)16(22)19-18-21-20-17(26-18)14-10-13(24-2)8-9-15(14)25-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJACTDKSMWJKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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